1-[(Ethylamino)methyl]cyclobutan-1-amine
Description
Chemical Significance and Nomenclature
This compound represents a distinctive class of cyclic amines that has garnered increasing attention in organic chemistry research due to its unique structural characteristics and potential applications in medicinal chemistry. The compound is formally classified under the Chemical Abstracts Service registry number 1520229-66-6, establishing its recognized identity within the global chemical database system. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name explicitly describes the structural arrangement of functional groups and their positional relationships within the molecular framework.
The chemical significance of this compound extends beyond its structural novelty to encompass its role as a representative member of the cyclobutane-containing amine family. Cyclobutane derivatives have emerged as important structural motifs in bioactive natural products and pharmaceutical compounds, primarily due to their unique steric and electronic properties. The four-membered ring system imparts significant ring strain, which can be exploited in various chemical transformations and contributes to enhanced biological activity profiles. The presence of both primary and secondary amine functionalities within the same molecular framework provides multiple sites for chemical modification and derivatization.
Research into cyclobutane-containing compounds has revealed their importance in stereoselective synthesis methodologies. The development of novel synthetic approaches for accessing these strained ring systems has become a significant focus area in contemporary organic chemistry. The compound this compound serves as both a synthetic target and a potential building block for more complex molecular architectures, particularly in the context of pharmaceutical research where cyclobutane motifs are increasingly recognized for their beneficial pharmacological properties.
The nomenclature system for this compound reflects the hierarchical naming conventions established by chemical authorities. The base structure is identified as cyclobutan-1-amine, indicating a four-membered carbocyclic ring with an amino group attached at the first carbon position. The ethylamino methyl substituent is described using positional descriptors that precisely locate the functional group arrangement within the molecular structure, ensuring unambiguous identification and communication within the scientific community.
Structural Features and Functional Group Analysis
The molecular structure of this compound exhibits a distinctive architectural arrangement characterized by the integration of a highly strained cyclobutane ring with flexible aliphatic amine functionalities. The compound possesses the molecular formula Carbon-7 Hydrogen-16 Nitrogen-2, corresponding to a molecular weight of 128.22 grams per mole. This molecular composition reflects the presence of seven carbon atoms arranged in a specific three-dimensional configuration that includes the four-membered cyclobutane ring and the ethylamino methyl side chain.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C7H16N2 | |
| Molecular Weight | 128.22 g/mol | |
| CAS Registry Number | 1520229-66-6 | |
| SMILES Notation | CCNCC1(N)CCC1 |
The cyclobutane ring system represents the core structural feature of this compound, characterized by significant ring strain resulting from the geometric constraints of the four-membered ring. This ring strain introduces unique reactivity patterns and conformational preferences that distinguish cyclobutane derivatives from their larger ring counterparts. The C-C-C bond angles in the cyclobutane ring deviate substantially from the ideal tetrahedral angle, creating torsional and angular strain that can be released through various chemical transformations.
The functional group analysis reveals the presence of two distinct amine functionalities within the molecular structure. The primary amine group attached directly to the cyclobutane ring provides a site for hydrogen bonding interactions and potential chemical modifications. The secondary amine functionality within the ethylamino methyl side chain offers additional opportunities for derivatization and contributes to the compound's overall basicity and nucleophilic character. The spatial arrangement of these functional groups creates a molecular architecture that can engage in multiple intermolecular interactions, potentially influencing both chemical reactivity and biological activity.
The three-dimensional conformation of this compound is influenced by the conformational preferences of both the cyclobutane ring and the flexible ethylamino methyl side chain. The cyclobutane ring adopts a slightly puckered conformation to minimize ring strain, while the side chain can rotate around single bonds to optimize steric and electronic interactions. This conformational flexibility contributes to the compound's ability to adopt multiple spatial arrangements, which may be important for its interactions with biological targets or its behavior in chemical reactions.
The electronic structure of the compound is characterized by the presence of two lone pairs of electrons on the nitrogen atoms, which contribute to the compound's nucleophilic character and basicity. The electron density distribution within the molecule is influenced by the electron-donating nature of the alkyl substituents and the electron-withdrawing effects of the strained cyclobutane ring. This electronic structure governs the compound's reactivity patterns and determines its behavior in various chemical environments.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple interconnected areas of investigation that span from fundamental synthetic methodology development to potential therapeutic applications. Contemporary research efforts are primarily focused on elucidating efficient synthetic pathways for accessing this compound and related structural analogs, with particular emphasis on stereoselective methodologies that can provide control over the spatial arrangement of substituents. The unique structural features of this compound make it an attractive target for developing novel synthetic strategies that can be applied more broadly to cyclobutane-containing molecules.
Synthetic methodology research objectives include the development of practical and scalable synthetic routes that can provide access to this compound in sufficient quantities and purity for further study. Current synthetic approaches involve multi-step procedures that typically begin with cyclobutane ring formation followed by functional group introduction and modification. Research efforts are directed toward optimizing these synthetic sequences to improve overall yields, reduce the number of synthetic steps, and minimize the use of hazardous reagents or conditions.
The mechanistic investigation of chemical transformations involving this compound represents another significant research objective. Understanding the fundamental reactivity patterns of this compound is essential for predicting its behavior in various chemical environments and for designing new synthetic applications. Research in this area focuses on characterizing the compound's behavior in different types of chemical reactions, including oxidation, reduction, alkylation, and cyclization processes. These studies provide insights into the electronic and steric factors that govern the compound's reactivity and help establish structure-reactivity relationships.
The scope of current research extends to the exploration of potential applications in medicinal chemistry and pharmaceutical research. Compounds containing cyclobutane ring systems have shown promise as pharmaceutical agents due to their unique structural properties and ability to interact with biological targets in distinctive ways. Research objectives in this area include evaluating the compound's potential as a building block for drug discovery programs and investigating its interactions with various biological systems. The compound's structural features suggest potential applications in neuroscience research, given the importance of amine-containing compounds in neurotransmitter systems.
Structure-activity relationship studies represent a crucial component of the research scope, aimed at understanding how modifications to the compound's structure affect its chemical and biological properties. These investigations involve the systematic synthesis and evaluation of structural analogs with modifications to the cyclobutane ring, the ethylamino side chain, or both components. The results of these studies provide valuable information for optimizing the compound's properties for specific applications and for developing design principles that can guide future synthetic efforts.
Properties
IUPAC Name |
1-(ethylaminomethyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-6-7(8)4-3-5-7/h9H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKVGYHXDKKAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility: Ethylamino derivatives are synthesized via ketimine intermediates (e.g., using DCE and cyclobutylamine) , while benzoxazole-containing analogs require heterocyclic coupling .
- Biological Activity: Dimethylamino and ethylamino variants show promise in antiprotozoal research, whereas aromatic derivatives (e.g., benzyl or benzoxazole) are tailored for target-specific interactions .
Preparation Methods
Amination of the Cyclobutane Ring
The primary amino group at the 1-position of the cyclobutane ring is typically introduced via amination reactions. Electrophilic amination using nitrogen-centered radicals or transition-metal catalyzed amination can be employed to achieve this transformation with high regio- and stereocontrol.
Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) may be used to protect the amino group during subsequent steps to prevent ring-opening or side reactions.
Attachment of the Ethylamino Methyl Substituent
The ethylamino group attached to the methyl substituent on the cyclobutane ring can be introduced via nucleophilic substitution reactions. This typically involves:
- Formation of a suitable leaving group on the methyl substituent (e.g., halide or tosylate)
- Nucleophilic displacement by ethylamine under controlled conditions to avoid over-alkylation or side reactions
Reaction conditions such as solvent choice (e.g., ethyl acetate), temperature control, and stoichiometry are critical to maximize yield and selectivity.
Representative Synthetic Route (Illustrative)
Reaction Conditions and Optimization
Solvent: Ethyl acetate is commonly used for nucleophilic substitution steps due to its moderate polarity and ability to dissolve both organic substrates and amines.
Temperature: Mild temperatures (room temperature to 50 °C) help avoid ring strain-induced side reactions, especially during amination and substitution.
Catalysts: Transition metal catalysts such as Rhodium(I) or Iridium complexes have been reported to facilitate amination and hydroaminomethylation reactions with high enantioselectivity and yield.
Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LCMS) are essential for monitoring reaction progress and purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H-NMR confirms the presence of amino groups and cyclobutane ring protons. Aromatic or other substituent signals help verify substitution patterns.
Mass Spectrometry (MS): Confirms molecular weight and purity, with characteristic m/z values corresponding to the protonated molecular ion.
X-ray Crystallography: Used to confirm stereochemistry and ring conformation when crystalline samples are available.
Challenges and Considerations
Ring Strain and Stability: The cyclobutane ring's inherent strain can lead to side reactions such as ring-opening or rearrangements, necessitating careful control of reaction conditions.
Stereochemical Control: Achieving the desired stereochemistry, especially at the amino-substituted centers, requires stereoselective methods such as the pyrrolidine contraction approach or chiral catalysts.
Over-Alkylation: During nucleophilic substitution with ethylamine, over-alkylation to secondary or tertiary amines must be avoided by stoichiometric control and reaction time optimization.
Summary Table of Key Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Cyclobutane ring formation | Pyrrolidine contraction (iodonitrene) | Pyrrolidine, iodonitrene species | High stereoselectivity, mild | Requires specialized reagents |
| Amination of cyclobutane | Electrophilic amination, radical-based | Nitrogen-centered radicals, Rh/Ir catalysts | Regio- and stereocontrol | Possible need for protecting groups |
| Ethylamino methyl attachment | Nucleophilic substitution | Methyl halide/tosylate, ethylamine | Straightforward, scalable | Risk of over-alkylation |
| Final deprotection | Acid/base treatment | TFA, HCl, or base | Clean removal of protecting groups | Sensitive to harsh conditions |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(Ethylamino)methyl]cyclobutan-1-amine in a laboratory setting?
- Methodological Answer : Synthesis can be approached via a two-step strategy: (1) Cyclobutane ring formation using [2+2] photocycloaddition or ring-closing metathesis, and (2) functionalization with ethylamine via reductive amination. Characterization of intermediates using NMR (e.g., H and C) and mass spectrometry is critical to confirm structural integrity. For precursors, analogs like 1-(aminomethyl)cyclobutanamine (CAS 780747-61-7) with similar backbones can inform reaction optimization .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Utilize HPLC with UV detection (λ = 254 nm) for purity assessment, coupled with gas chromatography (GC) for volatile impurities. Structural confirmation requires H/C NMR to resolve cyclobutane ring protons (δ ~1.5–2.5 ppm) and ethylamino methylene signals (δ ~2.7–3.1 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular mass (CHN, MW 127.21 g/mol) within 3 ppm error .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood due to potential inhalation risks. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Waste disposal must follow institutional guidelines for amine-containing compounds, as ecological toxicity data are limited .
Advanced Research Questions
Q. What experimental strategies can be employed to investigate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C, 60°C, and 25°C (control). Monitor degradation via HPLC at intervals (0, 1, 2, 4 weeks). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions. Note: Cyclic amines like cyclobutanamine derivatives may exhibit pH-dependent ring-opening reactions .
Q. How can computational chemistry approaches predict the reactivity of this compound with common electrophiles?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as nucleophilic attack by the ethylamino group on electrophiles (e.g., aldehydes). Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare results with experimental kinetics (e.g., reaction rates with benzaldehyde) .
Q. What methodologies are effective in assessing the potential environmental impact of this compound?
- Methodological Answer : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to estimate EC values. For biodegradability, use the Closed Bottle Test (OECD 301D). Note: Existing data gaps for cyclobutanamine analogs suggest prioritizing bioaccumulation studies (logP = ~2.2 predicted via XlogP3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
